![molecular formula C13H14FN3O B5543667 5-环丙基-N-[2-(2-氟苯基)乙基]-1,3,4-恶二唑-2-胺](/img/structure/B5543667.png)
5-环丙基-N-[2-(2-氟苯基)乙基]-1,3,4-恶二唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with various carbonyl compounds. For example, 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been synthesized from corresponding hydrazide and aroyl chlorides through two-step reactions, indicating a possible route for synthesizing the compound (Shi et al., 2000).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including those with cyclopropyl and fluorophenyl groups, can be characterized using techniques like X-ray crystallography. These studies help in understanding the geometric configuration and electronic structure, which are crucial for their reactivity and properties. For related structures, X-ray diffraction studies have confirmed the arrangement and bonding within the molecules, providing insights into their stability and potential interactions (S.V et al., 2019).
科学研究应用
合成和化学性质
化学化合物5-环丙基-N-[2-(2-氟苯基)乙基]-1,3,4-恶二唑-2-胺由于其结构复杂,一直是各种合成研究的重点。例如,已经探索了具有2-氟苯基基团等取代基的相关1,3,4-恶二唑化合物的合成,以研究它们的杀虫活性。这些化合物通过涉及酰肼和芳酰氯的多步反应合成,展示了该化合物在杀虫剂开发中的潜在用途(Shi et al., 2000)。
生物活性
与5-环丙基-N-[2-(2-氟苯基)乙基]-1,3,4-恶二唑-2-胺在结构上相关的化合物的生物活性一直是人们感兴趣的主题。例如,已经合成并评估了含有1,3,4-恶二唑部分的衍生物的抗菌、抗真菌和抗癌活性。这些研究表明此类化合物在治疗应用中的潜力,突出了它们的广泛生物活性(Sharma et al., 2014)。
此外,已经探索了将1,3,4-恶二唑衍生物与各种生物活性部分结合以合成具有抗菌和抗脂酶活性的化合物。这表明核心结构在开发具有多种药理特性的药物方面的多功能性(Başoğlu et al., 2013)。
抗癌特性
1,3,4-恶二唑衍生物的抗癌特性的探索也是一个重要的研究领域。已经合成并评估了新型衍生物对各种癌细胞系的细胞毒性作用,证明了这些化合物作为抗癌剂的潜力。这些衍生物的结构特征对其生物活性起着至关重要的作用,表明1,3,4-恶二唑-2-胺骨架在开发新的治疗选择中的重要性(Adimule et al., 2014)。
安全和危害
未来方向
属性
IUPAC Name |
5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-4-2-1-3-9(11)7-8-15-13-17-16-12(18-13)10-5-6-10/h1-4,10H,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYFFLZYDAGLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)NCCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。